N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at the 3-position with a 4-ethoxyphenyl group and at the 6-position with a thioacetamide side chain bearing a benzyl moiety. This structure combines a triazolo-pyridazine scaffold—a pharmacophore known for diverse biological activities—with a sulfur-containing linker and aromatic substituents, which may enhance binding affinity or metabolic stability.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-2-29-18-10-8-17(9-11-18)22-25-24-19-12-13-21(26-27(19)22)30-15-20(28)23-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLVCHKEYFEINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative. The subsequent introduction of the ethoxyphenyl group and the thioacetamide moiety requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity material. Additionally, considerations for scalability, cost-effectiveness, and environmental impact would be crucial in the industrial production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety in the acetamide linker undergoes nucleophilic substitution under specific conditions. Alkylation and arylation reactions are common:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation with methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Benzyl-2-((3-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)sulfonyl)acetamide | 78% | |
| Arylation with 4-fluorobenzyl bromide | NaH, THF, 0°C → rt, 6h | Benzyl-4-fluorobenzylthio analog | 65% |
The thioether’s nucleophilicity is enhanced in polar aprotic solvents (e.g., DMF, THF) with mild bases like K₂CO₃ or NaH. Steric hindrance from the triazolopyridazine ring slows reactivity compared to simpler thioethers.
Oxidation of the Thioether to Sulfone
Controlled oxidation converts the thioether to a sulfone, altering electronic properties and biological activity:
Sulfone formation increases polarity, making the compound more water-soluble but less membrane-permeable.
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Reagent | Product | Notes |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | 2-((3-(4-Ethoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid | Retains triazole stability |
| Alkaline (NaOH, 2M) | EtOH/H₂O, 70°C, 6h | Sodium salt of the carboxylic acid | Faster kinetics than acid hydrolysis |
Hydrolysis products are precursors for further derivatization (e.g., esterification).
Cross-Coupling Reactions at the Triazolopyridazine Core
The triazolopyridazine ring participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl/heteroaryl-substituted triazolopyridazine analogs | 50–70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Alkylated derivatives at the triazole N1 position | 45–60% |
These reactions enable diversification of the heterocyclic core for structure-activity relationship (SAR) studies .
Cycloaddition and Ring-Opening Reactions
The triazole ring engages in 1,3-dipolar cycloaddition with alkynes or nitriles:
Ring-opening reactions under strong nucleophiles (e.g., hydrazine) are rare but possible at elevated temperatures.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments:
| Condition | Half-life | Degradation Pathway |
|---|---|---|
| pH 7.4 buffer (37°C) | 48h | Slow hydrolysis of acetamide |
| Human liver microsomes | 12h | Oxidative demethylation of the ethoxy group |
Metabolites include de-ethylated and sulfone derivatives, identified via LC-MS .
Key Research Findings
-
Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing triazole and pyridazine rings.
-
Photodegradation : Exposure to UV light (254 nm) causes cleavage of the thioether bond, forming pyridazine-thiol intermediates.
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the triazole N2 and pyridazine N atoms .
Scientific Research Applications
Anticonvulsant Activity
The compound has shown promising anticonvulsant properties. Research indicates that derivatives of benzyl-substituted acetamides can exhibit significant anticonvulsant activity in animal models. For example, studies have demonstrated that certain N-benzyl 2-amino acetamides possess enhanced efficacy compared to traditional anticonvulsants like phenobarbital and phenytoin . The structure-activity relationship (SAR) analyses suggest that modifications at the N-benzyl site can lead to improved anticonvulsant effects, indicating that N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may also follow similar trends.
Antimicrobial Properties
1,2,4-Triazole derivatives are recognized for their broad-spectrum antimicrobial activities. The incorporation of the triazole moiety into various compounds has been linked to enhanced antibacterial and antifungal activities. For instance, compounds with similar triazole structures have demonstrated significant effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The potential of this compound in this context warrants further investigation.
Anticancer Activity
The triazole and pyridazine components of the compound are noteworthy for their anticancer properties. Recent studies have highlighted the ability of triazole derivatives to inhibit telomerase activity in cancer cell lines, suggesting a mechanism for their anticancer effects . Specifically, compounds similar to this compound have shown promise in targeting various cancer types through multiple pathways.
Neuroprotective Effects
Research indicates that triazole derivatives may also possess neuroprotective properties. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative conditions. Compounds that feature similar structural motifs have been documented to exhibit antioxidant activity and protect neuronal cells from oxidative stress .
Case Study 1: Anticonvulsant Efficacy
In a study involving various benzyl-substituted acetamides, it was found that specific structural modifications led to enhanced anticonvulsant activity when tested in maximal electroshock seizure models. Compounds exhibiting electron-withdrawing groups at the benzyl position showed significantly improved efficacy compared to controls .
Case Study 2: Antimicrobial Activity
A series of triazole derivatives were synthesized and evaluated for their antibacterial properties against E. coli and S. aureus. The results indicated that compounds with a triazole moiety had minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics . This suggests that this compound could be a candidate for further development.
Mechanism of Action
The mechanism by which N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is a versatile template for drug discovery. Below is a systematic comparison of the target compound with its structural analogs, focusing on substituents, pharmacological targets, and reported activities.
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Key Structural and Functional Differences
Substituent Effects on Target Engagement :
- The target compound ’s 4-ethoxyphenyl group at the 3-position may enhance hydrophobic interactions compared to methyl-substituted analogs like C1632. Ethoxy groups are electron-donating and could improve binding to aromatic pockets in enzymes or receptors .
- The thioacetamide linker in the target compound differs from the acetamide or sulfonamide linkers in other analogs. Sulfur-containing linkers often influence redox properties and metabolic stability .
Pharmacological Activity :
- C1632 is the most well-characterized analog, demonstrating potent Lin28 inhibition (IC₅₀ ~80 µM) and efficacy in reducing tumorsphere formation in cancer cell lines. Its methyl substituent at the 3-position is critical for binding to Lin28’s cold-shock domain .
- The target compound lacks reported data but shares structural similarities with C1632. The 4-ethoxyphenyl group might redirect selectivity toward other RNA-binding proteins or kinases.
Enzyme Binding vs. Epigenetic Modulation :
- Sulphonamide-containing triazolo-pyridazines (e.g., PEF(S) binders) prioritize enzyme inhibition, while C1632 and related acetamide derivatives focus on epigenetic regulation via Lin28/let-7 pathways .
Research Implications and Gaps
- Target Compound : Further studies are needed to elucidate its mechanism, particularly whether the 4-ethoxyphenyl and benzyl groups confer advantages in potency or selectivity over C1632.
- Structural Optimization : Modifying substituents (e.g., replacing ethoxy with halogens or bulkier groups) could refine binding to specific targets.
- Comparative Bioassays : Direct comparison of the target compound with C1632 in Lin28 inhibition assays or PEF(S) binding studies would clarify functional differences.
Biological Activity
N-benzyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with potential biological significance. Its structure includes a triazole moiety, which is known for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 421.5 g/mol. The compound features a benzyl group, an ethoxyphenyl group, and a triazolo-pyridazine core that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O2S |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 852437-11-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Similar compounds have demonstrated the following modes of action:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in cell proliferation and survival pathways.
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi.
- Anticancer Properties : The compound may exert cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-benzyl derivatives. For instance, compounds structurally related to this compound have exhibited significant inhibitory effects against Mycobacterium tuberculosis. In vitro tests showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 50 μg/mL .
Anticancer Activity
In a study evaluating the anticancer potential of triazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that these compounds could inhibit cell viability significantly at concentrations as low as 10 μM .
Case Studies
- Case Study on Tuberculosis Treatment : A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among them, several compounds showed IC50 values between 1.35 and 2.18 μM with low cytotoxicity on human embryonic kidney cells .
- Cancer Cell Line Study : The effects of triazole derivatives on cancer cell lines were assessed in vitro. The results demonstrated that these compounds could induce apoptosis in breast cancer cells at IC50 values around 15 μM .
Pharmacokinetics
The pharmacokinetic properties of N-benzyl derivatives are crucial for understanding their bioavailability and therapeutic efficacy. In silico studies suggest favorable absorption and distribution characteristics for similar compounds, indicating potential for effective systemic delivery .
Q & A
Q. How can synthetic yields be improved for large-scale research applications?
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings to reduce palladium loading (<1 mol%) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes at 100°C) .
- Workflow optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for intermediate purification .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
